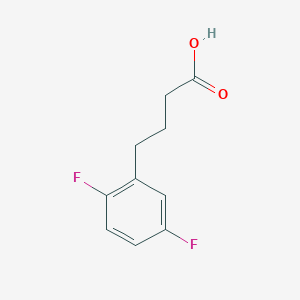

4-(2,5-Difluorophenyl)butanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-difluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c11-8-4-5-9(12)7(6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOAQSNJATYPYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Growing Importance of Fluorinated Butanoic Acid Scaffolds in Organic Synthesis

Fluorine-containing organic molecules have become increasingly pivotal in medicinal chemistry. The strategic incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical properties. This can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. Butanoic acid derivatives, as four-carbon carboxylic acids, provide a versatile framework that can be readily modified to interact with various biological systems.

The combination of a butanoic acid scaffold with fluorine substitution offers a powerful tool for drug discovery. The difluorophenyl group, in particular, can modulate the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. These fluorinated scaffolds are instrumental in the design of enzyme inhibitors and other therapeutic agents.

A Key Intermediate in Pharmaceutical Synthesis: the Research Landscape of 4 2,5 Difluorophenyl Butanoic Acid and Its Derivatives

The primary significance of 4-(2,5-Difluorophenyl)butanoic acid in the current research landscape lies in its role as a key intermediate in the synthesis of more complex and biologically active molecules. While direct research on the compound itself is limited, its utility as a precursor is well-documented, most notably in the production of the anti-diabetic drug, sitagliptin (B1680988).

Sitagliptin, a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, is a widely prescribed medication for the treatment of type 2 diabetes. Several patented synthetic routes for sitagliptin utilize derivatives of this compound. For instance, (R)-3-((tert-Butoxycarbonyl)amino)-4-(2,5-difluorophenyl)butanoic acid is a crucial chiral intermediate in the synthesis of sitagliptin. This highlights the industrial and academic importance of the parent compound as a starting material for creating high-value pharmaceuticals.

The research surrounding derivatives of this compound extends to other areas of medicinal chemistry as well. For example, related difluorophenyl-containing compounds have been investigated for their potential as anticancer agents and for the treatment of bone-related disorders. The structural motif of a difluorinated aromatic ring linked to a flexible alkyl chain, as seen in this compound, provides a versatile platform for the development of novel therapeutic candidates.

Current Research Directions and Their Academic and Industrial Relevance

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters, amides, and anhydrides, as well as reduction to the corresponding alcohol.

Esterification, Amidation, and Anhydride Formation Reactions

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. google.com This reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed, often with a Dean-Stark apparatus. google.com For example, the reaction with methanol (B129727) under acidic conditions would yield methyl 4-(2,5-difluorophenyl)butanoate.

Alternatively, esterification can be carried out under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride. The acyl chloride can then react with an alcohol in the presence of a non-nucleophilic base like pyridine (B92270) to afford the ester.

Amidation: The synthesis of amides from this compound can be accomplished by reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. Direct reaction requires high temperatures to drive off water and can be inefficient. A more common and effective method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. acs.orgnih.gov The reaction of this compound with an amine in the presence of a coupling agent would yield the corresponding N-substituted 4-(2,5-difluorophenyl)butanamide. The use of electron-deficient boronic acid catalysts has also been reported for the direct amidation of carboxylic acids with amines. rsc.org

Anhydride Formation: Symmetrical anhydrides of this compound can be prepared by reacting the carboxylic acid with a dehydrating agent like phosphorus pentoxide (P₄O₁₀) or by treating the corresponding acyl chloride with a carboxylate salt. Mixed anhydrides can also be synthesized, which are useful intermediates in acylation reactions.

Reduction to Alcohols and Other Derivatizations

The carboxylic acid group of this compound can be reduced to a primary alcohol, 4-(2,5-difluorophenyl)butan-1-ol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. byjus.comchemistrysteps.commasterorganicchemistry.com The reaction is usually performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide. byjus.comyoutube.com

The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by the reduction of the resulting carboxylate salt. youtube.com

Transformations at the Butanoic Acid Aliphatic Chain

The four-carbon aliphatic chain provides sites for functionalization, primarily at the alpha-carbon, and can be modified through chain elongation or shortening strategies.

Alpha-Functionalization and Adjacent Group Reactivity

The carbon atom alpha to the carboxyl group (C-2) is the most reactive position on the butanoic acid chain for functionalization due to the electron-withdrawing effect of the adjacent carboxylic acid.

Alpha-Halogenation: The α-position of this compound can be halogenated, most commonly brominated, using the Hell-Volhard-Zelinsky (HVZ) reaction. chemistrysteps.compressbooks.pub This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃). chemistrysteps.com The reaction proceeds through the in situ formation of an acyl bromide, which then enolizes more readily than the carboxylic acid itself, allowing for electrophilic attack by bromine at the α-position. chemistrysteps.com The resulting α-bromo acyl bromide is then hydrolyzed during workup to give the α-bromo carboxylic acid. chemistrysteps.com These α-halo acids are valuable synthetic intermediates that can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the alpha position. wikipedia.org

Strategies for Chain Elongation or Shortening

Chain Elongation: A common method for elongating the carbon chain of a carboxylic acid by one carbon is the Arndt-Eistert homologation. organic-chemistry.orgwikipedia.orglibretexts.org This multi-step process begins with the conversion of this compound to its acyl chloride. The acyl chloride is then reacted with diazomethane (B1218177) to form a diazoketone. organic-chemistry.orgwikipedia.org The key step is the Wolff rearrangement of the diazoketone, typically catalyzed by a metal such as silver(I) oxide (Ag₂O), which generates a ketene (B1206846) intermediate. organic-chemistry.orglibretexts.org This ketene can then be trapped with a nucleophile, such as water, an alcohol, or an amine, to yield the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.org For instance, trapping with water would produce 5-(2,5-difluorophenyl)pentanoic acid.

Chain Shortening: While less common for this specific substrate, general methods for shortening the alkyl chain of a carboxylic acid, such as the Barbier-Wieland degradation or the Hunsdiecker reaction, could potentially be applied to derivatives of this compound.

Reactivity of the Difluorophenyl Aromatic Ring

The 2,5-difluorophenyl group is an electron-deficient aromatic ring due to the strong electron-withdrawing inductive effect of the two fluorine atoms. This electronic nature dictates its reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack. wikipedia.org Therefore, Friedel-Crafts reactions, such as alkylation or acylation, are generally difficult to perform on highly fluorinated benzene (B151609) rings. wikipedia.orgbyjus.comlibretexts.orgbeilstein-journals.orgmasterorganicchemistry.com If an electrophilic substitution reaction were to occur, the directing effects of the substituents would need to be considered. The fluorine atoms are ortho, para-directing, while the butanoic acid side chain is a deactivating meta-director. The outcome of such a reaction would depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the difluorophenyl ring makes it susceptible to nucleophilic aromatic substitution (SₙAr). nih.govrsc.org In this type of reaction, a nucleophile can displace one of the fluorine atoms. The position of substitution (ortho or para to the other fluorine) would be influenced by the activating effect of the electron-withdrawing groups and the reaction conditions. Reactions of polyfluorobenzenes with nucleophiles such as hydroxides, alkoxides, and amines have been reported to proceed via SₙAr. nih.gov For instance, reaction with a strong nucleophile could potentially lead to the replacement of one of the fluorine atoms with the nucleophile. The regioselectivity of such reactions on difluorobenzene derivatives can be influenced by the solvent system used. researchgate.net

Electrophilic Aromatic Substitution Reactions and Fluorine Deactivation Effects

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, involving the replacement of a ring hydrogen with an electrophile. wikipedia.org The success and orientation of these reactions are heavily dependent on the nature of the substituents already present on the aromatic ring. libretexts.orguci.edu

Substituents are broadly classified as either activating or deactivating. Activating groups donate electron density to the ring, stabilizing the cationic intermediate (the arenium ion) and increasing the reaction rate compared to benzene. wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction. libretexts.orgmasterorganicchemistry.com

Fluorine, like other halogens, is a deactivating group. masterorganicchemistry.comlibretexts.org This is due to its strong electron-withdrawing inductive effect (-I effect), a consequence of its high electronegativity. stackexchange.comvaia.com In this compound, the two fluorine atoms significantly reduce the nucleophilicity of the benzene ring, making it substantially less reactive towards electrophiles than benzene itself. libretexts.org

In the case of the 2,5-difluorophenyl group, the situation is complex. The two fluorine atoms strongly deactivate all positions on the ring. Any potential electrophilic attack would be directed by both fluorine atoms to the positions ortho and para to them. However, the strong deactivation makes such reactions, like nitration or Friedel-Crafts reactions, very difficult to achieve under standard conditions. Often, forcing conditions are required, which can lead to low yields and side reactions. While some studies have shown that the partial rate factor for para-substitution on fluorobenzene (B45895) can be greater than one under specific reaction conditions, suggesting activation at that position, the cumulative deactivating effect of two fluorine atoms in this compound makes electrophilic substitution a challenging synthetic route. acs.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Effect on Reactivity | Directing Influence | Dominant Electronic Effect |

|---|---|---|---|

| -OH, -NH2 | Activating | Ortho, Para | Resonance (Donating) |

| -CH3 | Activating | Ortho, Para | Inductive (Donating) |

| -F, -Cl, -Br, -I | Deactivating | Ortho, Para | Inductive (Withdrawing) |

| -NO2, -CF3 | Deactivating | Meta | Inductive & Resonance (Withdrawing) |

Nucleophilic Aromatic Substitution Pathways (if applicable to specific derivatives)

While the electron-deficient nature of the difluorophenyl ring hinders electrophilic attack, it facilitates nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For SNAr to proceed, two main conditions are typically required: the presence of a good leaving group and strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

The two fluorine atoms in derivatives of this compound make the ring highly susceptible to attack by strong nucleophiles. Reactions with nucleophiles such as amines, alkoxides, and thiolates can lead to the substitution of one or both fluorine atoms. For instance, methods have been developed for the dimethylamination of aryl fluorides via the thermal decomposition of N,N-dimethylformamide (DMF) in the presence of a base. nih.gov

Furthermore, recent advances using organic photoredox catalysis have enabled the nucleophilic substitution of unactivated fluoroarenes with a variety of nucleophiles, including azoles, amines, and even intramolecular carboxylic acids. nih.gov This suggests that under specific catalytic conditions, a derivative of this compound could undergo an intramolecular SNAr reaction, where the carboxylate of the butanoic acid chain acts as the nucleophile to displace one of the fluorine atoms, forming a cyclic ether.

Metal-Catalyzed Coupling Reactions on the Aryl Moiety

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organohalide, is one of the most widely used methods for aryl-aryl bond formation due to its mild conditions and functional group tolerance. acs.org

While the carbon-fluorine bond is generally strong and less reactive in standard palladium-catalyzed couplings compared to C-Cl, C-Br, and C-I bonds, the functionalization of fluoroarenes is an active area of research. nih.gov Direct coupling involving C-F bond activation is challenging but achievable with specialized catalyst systems.

A more common strategy for involving the this compound core in cross-coupling reactions is to first introduce a more reactive handle (like bromine or iodine) onto the aromatic ring via electrophilic halogenation (though challenging, as noted in 3.3.1) or by starting from a pre-functionalized precursor. Alternatively, the difluorophenyl moiety itself can be transformed into the nucleophilic partner in a coupling reaction. For example, the corresponding aryl lithium or Grignard reagent could be generated and then converted to an organoboron (for Suzuki coupling) or organozinc (for Negishi coupling) species. rsc.org Iron-catalyzed coupling reactions have also shown promise for reactions involving polyfluorinated arylzinc reagents. rsc.org

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron + Organohalide/Triflate | Palladium | C-C |

| Heck | Alkene + Organohalide/Triflate | Palladium | C-C |

| Negishi | Organozinc + Organohalide/Triflate | Palladium/Nickel | C-C |

| Stille | Organotin + Organohalide/Triflate | Palladium | C-C |

| Buchwald-Hartwig | Amine/Alcohol + Organohalide/Triflate | Palladium | C-N, C-O |

Cyclization and Heterocycle Formation from Butanoic Acid Precursors

The butanoic acid side chain of this compound provides a functional handle for intramolecular cyclization reactions to form various fused ring systems, including heterocycles.

A primary transformation is the intramolecular Friedel-Crafts acylation to form a tetralone derivative. This reaction involves the activation of the carboxylic acid (e.g., by conversion to an acyl chloride or using a strong acid catalyst like polyphosphoric acid or Eaton's reagent) followed by an electrophilic attack of the resulting acylium ion onto the attached aromatic ring. However, the success of this cyclization is severely hampered by the deactivating nature of the two fluorine atoms on the phenyl ring. The electron-poor ring is resistant to acylation, requiring harsh reaction conditions which may not be compatible with other functional groups or could lead to decomposition.

Despite this challenge, the butanoic acid precursor is valuable for synthesizing more complex molecules. For example, derivatives of 4-arylbutanoic acids are key intermediates in the synthesis of various biologically active compounds. The synthesis of (3R)-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a key structural fragment of the antidiabetic drug Sitagliptin, highlights the importance of such fluorinated precursors. researchgate.net This amino acid derivative can then be used as a building block for constructing heterocyclic systems.

Furthermore, the butanoic acid chain can be chemically modified to enable different modes of cyclization. For instance, reduction of the carboxylic acid to an alcohol followed by activation could lead to an intramolecular Friedel-Crafts alkylation. Alternatively, other functional groups can be introduced along the chain to participate in cyclizations, such as in Prins-type reactions or multicomponent reactions leading to substituted tetrahydropyrans or other heterocyclic scaffolds. northwestern.edu Intramolecular cyclization of related systems, such as diazomethylcoumarins, has been shown to produce benzopyranopyrazole structures, demonstrating the versatility of cyclization strategies in forming complex heterocycles from aromatic precursors. clockss.org

Stereochemical Investigations of 4 2,5 Difluorophenyl Butanoic Acid and Its Chiral Analogues

Determination and Assignment of Absolute Configuration

The absolute configuration of a chiral molecule describes the definitive three-dimensional arrangement of its atoms. For chiral carboxylic acids like 4-(2,5-Difluorophenyl)butanoic acid, determining whether the stereocenter is of the (R)- or (S)-configuration is fundamental.

One of the most definitive methods for determining absolute configuration is X-ray crystallography . This technique provides a detailed three-dimensional map of the electron density in a crystalline solid, allowing for the unambiguous assignment of the spatial arrangement of atoms. For this method to be applicable, a suitable single crystal of either enantiomer of this compound, or a derivative, would need to be prepared.

In the absence of a crystal structure, chiroptical methods such as Circular Dichroism (CD) spectroscopy can be employed. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum, or "CD curve," is highly sensitive to the stereochemistry of the molecule. By comparing the experimental CD spectrum of an enantiomer of this compound with that predicted by quantum chemical calculations, the absolute configuration can be assigned.

Another powerful technique involves the use of chiral derivatizing agents (CDAs) to form diastereomers, which can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. This indirect method is discussed in more detail in section 4.4.

Methodologies for Enantiomeric Purity Assessment and Control

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other in a mixture. nih.govmdpi.com Accurate determination of enantiomeric purity is crucial in the development of chiral compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. sigmaaldrich.comnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins (e.g., α1-acid glycoprotein), and macrocyclic antibiotics (e.g., vancomycin). nih.gov For the analysis of this compound, a suitable chiral column and mobile phase would be selected to achieve baseline separation of the (R)- and (S)-enantiomers, allowing for their quantification. nih.govresearchgate.net

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and low sample consumption. chromatographytoday.comnih.gov In chiral CE, a chiral selector is added to the background electrolyte. nih.gov The enantiomers form transient diastereomeric complexes with the selector, leading to different electrophoretic mobilities and thus separation. nih.gov Cyclodextrins and their derivatives are commonly used chiral selectors for carboxylic acids. nih.gov

The following table illustrates a hypothetical comparison of these methods for the analysis of a chiral carboxylic acid:

| Method | Principle | Typical Chiral Selector/Stationary Phase | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Polysaccharide derivatives, proteins, macrocyclic antibiotics. nih.gov | High resolution, widely applicable, preparative scale possible. | Cost of chiral columns, method development can be time-consuming. |

| Chiral CE | Differential mobility of transient diastereomeric complexes. | Cyclodextrins, crown ethers, antibiotics. chromatographytoday.comnih.gov | High efficiency, low sample and solvent consumption. | Sensitivity can be lower than HPLC, requires charged or chargeable analyte. |

Kinetic Resolution and Dynamic Kinetic Resolution Approaches for Enantiopure Compounds

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemate. This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. almacgroup.com For carboxylic acids like this compound, enzyme-catalyzed reactions are particularly effective. Lipases are a class of enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic carboxylic acid or its ester, leaving the other enantiomer unreacted. mdpi.comnih.govmdpi.com For instance, the hydrolysis of a racemic ester of this compound catalyzed by a lipase (B570770) could yield an enantioenriched carboxylic acid and the unreacted, enantioenriched ester. hebmu.edu.cn

A significant limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. This can be overcome by Dynamic Kinetic Resolution (DKR) . In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. wikipedia.orgnih.gov This allows for the theoretical conversion of the entire racemic starting material into a single, enantiomerically pure product. For β-aryl carboxylic esters, DKR can be achieved using a combination of a chiral catalyst for the resolution step and a racemization catalyst. acs.orgrsc.orgrsc.org For example, a bifunctional chiral catalyst could be employed for the dynamic kinetic resolution of a racemic ester of this compound. acs.org

| Resolution Method | Principle | Maximum Theoretical Yield | Typical Catalysts/Reagents |

| Kinetic Resolution | Different reaction rates for each enantiomer with a chiral catalyst. | 50% for a single enantiomer. | Lipases (e.g., Candida antarctica lipase B), chiral chemical catalysts. nih.govresearchgate.net |

| Dynamic Kinetic Resolution | Kinetic resolution combined with in-situ racemization of the slower-reacting enantiomer. | 100% for a single enantiomer. | Combination of a chiral catalyst and a racemization catalyst (e.g., a metal complex). rsc.orgnih.gov |

Chiral Derivatization Strategies for Stereochemical Analysis

Chiral derivatization is a powerful strategy for determining the absolute configuration and enantiomeric purity of chiral compounds. rsc.org This involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, they can be distinguished and quantified using standard chromatographic or spectroscopic techniques. wikipedia.org

For carboxylic acids, a common approach is to convert them into diastereomeric esters or amides. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acid chloride are widely used CDAs. wikipedia.orgumn.eduacs.org By reacting (R)- and (S)-Mosher's acid separately with an enantiopure alcohol derived from this compound, two diastereomeric esters are formed. Analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the assignment of the absolute configuration of the original alcohol, and by extension, the carboxylic acid. nih.gov

A variety of other CDAs have been developed for carboxylic acids, each with its own advantages. nih.govacs.org The choice of CDA depends on the specific structure of the analyte and the analytical technique to be used. The table below provides examples of chiral derivatizing agents for carboxylic acids.

| Chiral Derivatizing Agent (CDA) | Reactive Functional Group | Analytical Method for Diastereomer Analysis | Reference |

| (R)- and (S)-Mosher's acid chloride | Acid chloride | ¹H NMR, ¹⁹F NMR | wikipedia.orgacs.org |

| (1R,2R)- and (1S,2S)-1,2-Diaminocyclohexane | Amine | HPLC, NMR | |

| (S)-Anabasine | Amine | LC-MS/MS | nih.gov |

| Aminoindanol-based reagents | Alcohol | NMR | rsc.org |

Advanced Computational Chemistry and Theoretical Studies on Fluorinated Butanoic Acids

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of fluorinated butanoic acids. biointerfaceresearch.com These methods are used to predict the most stable three-dimensional arrangements of atoms (conformational analysis) and to describe the distribution and energy of electrons within the molecule (electronic structure). biointerfaceresearch.comnsf.gov

Conformational analysis involves optimizing the geometry of the molecule to find its lowest energy state. For a flexible molecule like 4-(2,5-Difluorophenyl)butanoic acid, which has a rotatable butanoic acid chain, multiple low-energy conformations can exist. acs.org DFT calculations can map the potential energy surface by systematically changing dihedral angles, identifying all stable conformers and the energy barriers between them. acs.org Studies on related fluorinated molecules have shown that the introduction of fluorine can significantly influence conformational flexibility and the nature of noncovalent interactions. mdpi.com

Once the geometry is optimized, a wealth of information about the electronic structure can be derived. Key properties include:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. biointerfaceresearch.comnsf.gov For butanoic acid derivatives, the HOMO is often located on the aromatic ring, indicating it as a likely site for electrophilic attack. biointerfaceresearch.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. nsf.govacs.org It helps to quantify the stability gained from electron delocalization between filled and unfilled orbitals.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. nsf.gov It identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which are key to understanding intermolecular interactions, such as how a ligand might approach a protein binding site. nsf.gov

A study on new butanoic acid derivatives used the B3LYP/6-31+G(d) level of theory to perform these calculations, providing insights into their stability and reactivity. nsf.gov

| Computational Method | Purpose | Key Outputs |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization & Electronic Structure | Stable conformers, HOMO/LUMO energies, MEP maps |

| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions & Charge | Atomic charges, stabilization energies |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Simulated UV-Vis spectra |

Molecular Docking and Ligand-Protein Interaction Studies for Butanoic Acid Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). docbrown.inforesearchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the structural basis of a ligand's activity. docbrown.info

The process begins with the three-dimensional structures of both the ligand and the protein target, which is often obtained from crystallographic data in the Protein Data Bank (PDB). researchgate.net The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each "pose" based on a function that estimates the binding affinity. researchgate.netacs.org The result is a model of the ligand-protein complex that shows the most likely binding mode. acs.org

A primary goal of molecular docking is to predict the strength of the interaction between a ligand and its target, quantified as the binding affinity. This is often expressed as a binding free energy (ΔG) or an inhibition constant (K_i). researchgate.net Lower energy scores generally indicate more favorable binding. acs.org Computational approaches can provide these estimates with an accuracy often within one or two orders of magnitude of experimental values. acs.org More rigorous methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to refine these predictions. acs.orgresearchgate.net

Beyond just a score, docking reveals the specific non-covalent interactions that stabilize the complex. researchgate.net These include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -OH of the carboxylic acid) and acceptors (like backbone carbonyls or specific amino acid side chains in the protein). nih.gov

Hydrophobic Interactions: Occur when nonpolar parts of the ligand, such as the difluorophenyl ring, interact with nonpolar residues in the binding pocket, driving out water molecules. nih.govmethodist.edu

π-Interactions: These can include π-π stacking (between aromatic rings) or cation-π interactions. researchgate.net

Electrostatic Interactions: Attractive or repulsive forces between charged or polar groups.

Studies on propanoic acid derivatives targeting cyclooxygenases (COX) and matrix metalloproteinases (MMPs) have shown that docking can successfully identify key hydrogen bonding and hydrophobic interactions that explain the observed biological activity. researchgate.net The presence of fluorine atoms can significantly enhance these interactions, particularly electrostatic ones, potentially leading to higher binding affinity. acs.org

A critical challenge in drug design is ensuring a compound binds strongly to its intended target while avoiding interactions with other proteins (off-targets), which can cause side effects. Computational methods can assess ligand-target specificity. One approach is ligand profiling , where a compound is computationally screened against a large panel of known protein structures. This can predict the most likely targets and off-targets for a given molecule.

Receptor-ligand-based pharmacophore searching is a powerful tool for this purpose. A pharmacophore is an abstract representation of the essential steric and electronic features required for a ligand to interact with a specific target. By generating a pharmacophore from a known protein-ligand complex, researchers can search for other molecules that match these features, providing a fast alternative to docking for predicting specificity.

Furthermore, analyzing the binding pockets of different proteins reveals that even when binding the same ligand, unrelated proteins can show conservation in the types of amino acid residues present. nih.gov Understanding these patterns of conservation and variation helps explain why a ligand is specific for one target family over another. nih.gov Computational studies have also been used to evaluate how the sensitivity of a target, such as the androgen receptor, can differ across species, which is another facet of specificity. acs.org

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static snapshot of a ligand in its binding site, Molecular Dynamics (MD) simulations introduce the element of time, revealing the dynamic behavior of the ligand-protein complex. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to watch how the complex moves and changes over periods ranging from nanoseconds to microseconds. acs.org

MD simulations are particularly useful for:

Assessing Complex Stability: By running a simulation starting from a docked pose, researchers can verify if the predicted interactions are stable over time or if the ligand shifts or disassociates. researchgate.net

Revealing Binding Pathways: For some systems, the process of a ligand entering or leaving a binding site is as important as the final bound state. MD can identify transient interactions and pathways that are not visible in a static model. A study on fatty acid transport by the UCP1 protein used MD to identify novel translocation pathways at the protein-lipid interface.

Characterizing Conformational Changes: Both the ligand and the protein can change their shape upon binding (a concept known as "induced fit"). MD simulations can capture these dynamic conformational adjustments.

Calculating Binding Free Energies: Trajectories from MD simulations can be post-processed using methods like MM/PBSA to provide a more accurate estimation of binding free energy than docking scores alone. acs.org

For fluorinated butanoic acids, MD simulations can show how the fluorophenyl ring and the flexible butanoic acid chain settle into the binding pocket and how the fluorine atoms influence interactions with the protein and surrounding water molecules. acs.orgmethodist.edu

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Derivative Libraries

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a library of butanoic acid derivatives, QSAR can identify which structural properties are most important for a desired effect.

2D-QSAR: This classical approach correlates activity with molecular descriptors calculated from the 2D structure, such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity).

3D-QSAR: This more advanced method considers the three-dimensional structure of the molecules. The most common 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). In CoMFA, a set of aligned molecules (a training set) is placed in a 3D grid. At each grid point, the steric and electrostatic interaction energies with a probe atom are calculated, generating thousands of descriptors. These descriptors are then correlated with the biological activity using statistical methods like Partial Least Squares (PLS).

The results of a 3D-QSAR study are often visualized as contour maps:

Steric Maps: Show regions where bulky groups increase (green contours) or decrease (yellow contours) activity.

Electrostatic Maps: Show regions where positive charge (blue contours) or negative charge (red contours) is favorable for activity.

These maps provide intuitive, graphical guidance for designing new molecules. For example, a 3D-QSAR study on a series of anti-HIV agents identified key steric and electrostatic features that could improve the activity of the inhibitors. Similarly, a model developed for fusidic acid derivatives was used to screen a virtual library and guide the synthesis of new compounds with superior antiplasmodial activity. The predictive power of a QSAR model is rigorously validated using an external test set of compounds and statistical metrics like the cross-validated R² (Q²) and predictive R² (pred_R²).

| QSAR Model Parameter | Description | Significance |

|---|---|---|

| Q² (or R²_CV) | Cross-validated correlation coefficient | Measures the internal predictive ability of the model. A value > 0.5 is considered statistically significant. |

| R² | Non-cross-validated correlation coefficient | Measures how well the regression fits the training set data. A value close to 1.0 indicates a good fit. |

| SEE (Standard Error of Estimate) | Standard deviation of the residuals | Indicates the variation in the regression line. |

| pred_R² | Predictive R² for the external test set | Measures how well the model predicts the activity of new, unseen compounds. |

Computational Elucidation of Reaction Mechanisms and Selectivity

Computational chemistry, especially DFT, is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. biointerfaceresearch.com It allows researchers to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the high-energy transition states (TS) that control the reaction rate. mdpi.com

The energy difference between the reactants and the transition state is the activation energy (Ea) or energy barrier. mdpi.com By calculating and comparing the activation energies for different possible reaction pathways, chemists can predict which pathway is most favorable and explain the observed product distribution, including regioselectivity and stereoselectivity. docbrown.info

For instance, a high-level computational study on the thermal degradation of perfluoroalkyl carboxylic acids proposed detailed reaction mechanisms by calculating the bond dissociation energies (BDEs) for C-C and C-F bonds and the activation barriers for subsequent steps like β-scissions and F-atom shifts. nsf.gov This provided a fundamental understanding of how these persistent pollutants break down at high temperatures. nsf.gov

In the context of synthetic chemistry, DFT calculations can explain the outcome of complex reactions. Studies on cycloaddition reactions have used DFT to calculate the energy barriers for different approaches of the reactants, explaining why a specific diastereomer is formed exclusively. By analyzing the electronic properties of the reactants and transition states, such as the global electron density transfer (GEDT), the polar nature of the reaction can be understood, which helps in explaining selectivity. docbrown.info This predictive power is invaluable for optimizing reaction conditions and designing new synthetic routes for compounds like fluorinated butanoic acids.

Spectroscopic and Chromatographic Methodologies for Research Grade Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 4-(2,5-Difluorophenyl)butanoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butanoic acid chain. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The protons on the butanoic acid chain will appear as multiplets, with their chemical shifts and coupling patterns confirming their connectivity. For example, the methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) would appear at a different chemical shift than the methylene group adjacent to the aromatic ring (γ-CH₂). docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides evidence for each unique carbon environment in the molecule. docbrown.info The spectrum for this compound would be expected to show four distinct signals for the butanoic acid chain carbons and additional signals for the aromatic carbons. The carbon of the carboxyl group (C=O) will appear significantly downfield (around 170-180 ppm). The aromatic carbons will show characteristic shifts, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants. docbrown.info

Interactive Data Table: Predicted NMR Chemical Shifts for this compound (Note: Predicted values are for illustrative purposes and may vary based on solvent and experimental conditions.)

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|---|

| Carboxyl | -COOH | ~12.0 | ~179 | Singlet, broad |

| Aliphatic | α-CH₂ | ~2.4 | ~33 | Triplet |

| Aliphatic | β-CH₂ | ~1.9 | ~26 | Multiplet |

| Aliphatic | γ-CH₂ | ~2.7 | ~28 | Triplet |

| Aromatic | C1 | - | ~138 (d, JCF) | - |

| Aromatic | C2 | - | ~158 (dd, JCF) | - |

| Aromatic | C3 | ~7.0-7.2 | ~116 (dd, JCF) | Multiplet |

| Aromatic | C4 | ~7.0-7.2 | ~117 (dd, JCF) | Multiplet |

| Aromatic | C5 | - | ~156 (dd, JCF) | - |

| Aromatic | C6 | ~7.0-7.2 | ~114 (dd, JCF) | Multiplet |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk For this compound (molecular weight: 200.18 g/mol ), the molecular ion peak (M⁺) would be observed at an m/z of 200. cymitquimica.com

Common fragmentation patterns for carboxylic acids involve the loss of characteristic neutral fragments. libretexts.org Key fragment ions for this compound would likely include:

[M-OH]⁺ (m/z 183): Loss of the hydroxyl radical.

[M-COOH]⁺ (m/z 155): Loss of the carboxyl group. libretexts.org

McLafferty rearrangement: A characteristic fragmentation of carboxylic acids that can result in a peak at m/z 60. docbrown.infomiamioh.edu

Fragments of the difluorophenyl ring: Cleavage of the butanoic acid chain can lead to ions corresponding to the difluorobenzyl or difluorophenyl moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands. docbrown.info

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 | Very broad |

| Carboxylic Acid C=O | Stretching | 1700-1725 | Strong, sharp |

| Aromatic C-H | Stretching | 3000-3100 | Medium to weak |

| Aliphatic C-H | Stretching | 2850-2960 | Medium |

| C-F | Stretching | 1100-1300 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium to weak |

The very broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer, while the strong carbonyl (C=O) absorption confirms its presence. researchgate.net The C-F stretches provide clear evidence of the fluorine substitution on the aromatic ring.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is typically employed. sielc.com

A standard method would involve:

Column: A C18 stationary phase. pensoft.net

Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile) and an aqueous buffer (often containing a small amount of acid like formic or trifluoroacetic acid to ensure the carboxylic acid is protonated). americanlaboratory.com

Detection: UV detection, typically at a wavelength where the phenyl ring absorbs, such as 254 nm or a more specific wavelength like 272 nm. americanlaboratory.com

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Chiral HPLC for Enantiomeric Excess Determination

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. Consequently, chiral HPLC is not applicable for the analysis of its enantiomeric excess.

However, for derivatives of phenylbutanoic acid that are chiral, chiral HPLC is a critical technique. nih.govazypusa.com This is often achieved using a chiral stationary phase (CSP), such as those based on derivatized polysaccharides (cellulose or amylose) or cyclodextrins. phenomenex.comnih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. phenomenex.com The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol).

X-ray Crystallography for Solid-State Structural Determination

Applications and Utility in Contemporary Organic and Medicinal Chemistry

Role as a Key Intermediate in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

One of the most prominent roles of 4-(2,5-Difluorophenyl)butanoic acid and its derivatives is as a crucial intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is a validated therapeutic target for the management of type 2 diabetes mellitus. nih.gov Inhibitors of this enzyme, often referred to as "gliptins," work by preventing the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner. nih.govyoutube.com

A notable example is the synthesis of Sitagliptin (B1680988), a widely prescribed DPP-4 inhibitor. While the final Sitagliptin molecule incorporates a 2,4,5-trifluorophenyl group, the closely related 2,5-difluorophenyl moiety, present in this compound, serves as a key structural component in related research and as an impurity standard in pharmaceutical analysis. pharmaffiliates.comsynzeal.com Specifically, (3R)-3-Amino-4-(2,5-difluorophenyl)-1-[3-(trifluoromethyl)-5,6-dihydro pharmaffiliates.comusp.orgtriazolo[4,3-a]pyrazin-7(8H)-yl]butan-1-one, an analogue and impurity of Sitagliptin, directly utilizes the 2,5-difluorophenylbutanoic acid backbone. synzeal.com The synthesis of these complex molecules often involves the use of chiral intermediates derived from butanoic acid derivatives to establish the correct stereochemistry essential for biological activity.

| DPP-4 Inhibitor Related Compound | Relation to this compound | Reference |

| Sitagliptin (and its analogues) | The 2,5-difluorophenylbutanoic acid scaffold is a key structural element in analogues and impurities of Sitagliptin. | pharmaffiliates.comsynzeal.com |

| (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid derivatives | While containing a trifluoro- substitution, the fundamental butanoic acid chain with a fluorinated phenyl ring highlights the importance of this class of building blocks in DPP-4 inhibitor design. | nih.govdiva-portal.org |

Building Block for the Construction of Complex Pharmaceutical Scaffolds

Beyond its role in DPP-4 inhibitors, the structural motif of this compound makes it a valuable building block for the construction of more complex pharmaceutical scaffolds. The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation, esterification, and reduction. The difluorophenyl ring contributes to the molecule's lipophilicity and can engage in specific interactions with biological targets.

Research has demonstrated the use of similar phenylbutanoic acid derivatives in the development of novel therapeutic agents. For instance, N-2,5-dimethylphenylthioureido acid derivatives have been explored as scaffolds for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. researchgate.netmdpi.com Although not a direct application of the 2,5-difluoro analogue, this illustrates the utility of the core butanoic acid structure in generating diverse molecular architectures with potential therapeutic value. The principles of using such scaffolds can be extended to the difluoro-substituted compound for creating new chemical entities.

Contribution to the Development of Novel Fluorinated Small Molecules

The introduction of fluorine into small molecules can significantly enhance their metabolic stability, binding affinity, and membrane permeability. This compound serves as a readily available precursor for the synthesis of a wide range of novel fluorinated small molecules.

The strategic placement of two fluorine atoms on the phenyl ring alters the electronic properties of the molecule and can lead to improved pharmacokinetic profiles in drug candidates. nih.gov For example, fluorinated hydrophobic analogues of the fluorophore rhodol have been synthesized to specifically target the endoplasmic reticulum of living cells, demonstrating the utility of fluorination in creating tools for chemical biology. nih.gov The difluorophenylbutanoic acid core can be incorporated into various molecular frameworks to systematically study the effects of fluorine substitution on biological activity.

Utility in the Synthesis of Heterocyclic Compounds with Emerging Research Interest

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of approved drugs. This compound can be utilized as a starting material for the synthesis of various heterocyclic systems. The carboxylic acid functionality can be transformed into other reactive groups, which can then participate in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.

For example, butanoic acid derivatives have been used in the preparation of pyridazinone and other heterocyclic compounds with potential biological activity. researchgate.net While this specific research utilized a 4-(3,4-dichlorophenyl) analogue, the synthetic strategies are often transferable. The difluorophenyl moiety can be incorporated into heterocyclic scaffolds to modulate their electronic and steric properties, potentially leading to new compounds with unique pharmacological profiles. The synthesis of various heterocyclic frameworks, such as pyranoquinolines, often involves multi-component reactions where butanoic acid derivatives or their precursors can play a role. heteroletters.org

| Heterocyclic System | Potential Synthetic Utility of this compound | Reference |

| Pyridazinones | The butanoic acid chain can be a precursor for forming the pyridazinone ring structure. | researchgate.net |

| Thiophene-containing compounds | The butanoic acid can be functionalized to react with thiophene (B33073) derivatives. | moldb.com |

| Pyrrolidine-2-carboxamides | The difluorophenyl group can be incorporated as a key substituent in complex heterocyclic structures. | nih.gov |

Precursor in Materials Science or Agrochemical Research

While the primary applications of this compound appear to be concentrated in the pharmaceutical and medicinal chemistry sectors, its properties suggest potential utility in other fields. In materials science, fluorinated compounds are valued for their unique surface properties, thermal stability, and chemical resistance. This butanoic acid derivative could potentially be used as a monomer or an additive in the synthesis of fluorinated polymers or surface coatings.

In agrochemical research, the introduction of fluorine can enhance the efficacy and selectivity of pesticides and herbicides. The difluorophenyl group is a common motif in many agrochemicals. Therefore, this compound could serve as a building block for the development of new crop protection agents. However, current publicly available research does not extensively detail its direct application in these specific areas, suggesting they are areas for potential future exploration.

Future Research Trajectories and Innovations for 4 2,5 Difluorophenyl Butanoic Acid

Development of More Efficient and Sustainable Green Chemistry Synthetic Routes

Exploration of Chemoenzymatic and Biocatalytic Strategies for Enantiopure Production

The production of enantiomerically pure compounds is critical, particularly in the pharmaceutical industry. Chemoenzymatic and biocatalytic approaches are set to play a central role in the synthesis of specific stereoisomers of 4-(2,5-Difluorophenyl)butanoic acid. These methods leverage the high selectivity of enzymes to achieve high enantiomeric excess, often under mild and environmentally friendly conditions. nih.govopenpolar.no

Biocatalysis, utilizing either isolated enzymes or whole-cell systems, offers a promising route for producing enantiopure intermediates. nih.gov For instance, the kinetic resolution of racemic mixtures using lipases has been successfully applied to produce enantiopure forms of related compounds. nih.gov Future research will likely focus on identifying or engineering novel enzymes with specific activity towards this compound and its precursors, potentially leading to more efficient and scalable production of the desired enantiomers. researchgate.netunimi.it

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Production

Flow chemistry, or continuous flow synthesis, presents numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. davidthompsonlab.comyoutube.com The integration of flow chemistry with automated synthesis platforms can significantly accelerate the optimization of reaction conditions and enable on-demand production of this compound.

These automated systems can perform multi-step syntheses with high precision and reproducibility, reducing human error and resource consumption. youtube.comresearchgate.net Researchers are developing multi-scale synthesis platforms that incorporate microreactors coupled with real-time reaction monitoring, allowing for rapid optimization of synthetic routes. davidthompsonlab.com This technology could be instrumental in developing robust and efficient manufacturing processes for this fluorinated butanoic acid.

Design of Novel Fluorinated Butanoic Acid Analogues with Tunable Reactivity and Properties

The strategic incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. nih.gov Building on the core structure of this compound, researchers are designing and synthesizing novel analogues with tailored characteristics. This involves modifying the substitution pattern on the phenyl ring or altering the butanoic acid side chain. biointerfaceresearch.comresearchgate.net

The goal of creating these new analogues is to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity to specific biological targets. biorxiv.org Structure-guided design, a technique that has been successfully applied to other butanoic acid derivatives, could be employed to develop new compounds with enhanced performance for specific applications. nih.gov The synthesis of a variety of fluorinated aromatic carboxylic acids is being explored to serve as building blocks for these novel materials. hokudai.ac.jp

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthetic Route Planning

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2,5-difluorophenyl)butanoic acid, and how can purity be validated?

- Methodology : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions using 2,5-difluorophenyl precursors. For example, brominated intermediates (e.g., 4-bromo-4,4-difluorobutanoic acid) can undergo nucleophilic substitution with fluorinated aromatic rings . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to confirm regioselectivity and absence of byproducts like 2,4-difluoro isomers .

Q. How does the compound’s physicochemical stability vary under experimental storage conditions?

- Data : Analogous compounds (e.g., 4-(2,5-dimethoxyphenyl)butyric acid) show stability at room temperature (melting point 67–71°C, density ~1.13 g/cm³). Stability testing should include accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolysis or decarboxylation .

Q. What analytical techniques are critical for distinguishing positional isomers (e.g., 2,5- vs. 2,4-difluorophenyl derivatives)?

- Approach : Use ¹H-¹³C HSQC NMR to resolve aromatic proton splitting patterns. For example, 2,5-difluorophenyl groups exhibit distinct coupling constants (J = 8–10 Hz) compared to 2,4-isomers. Mass spectrometry (HRMS) can differentiate exact masses (e.g., 234.2 for C₁₀H₉F₂O₂) .

Advanced Research Questions

Q. How does the 2,5-difluorophenyl moiety influence biological activity in antimicrobial or antifungal contexts?

- Mechanistic Insight : Fluorine’s electron-withdrawing effect enhances binding to bacterial targets (e.g., Staphylococcus aureus virulence factors). Derivatives like 4-(2,5-difluorophenyl)benzoic acid show suppressed biofilm formation via interference with quorum-sensing pathways . In antifungal agents (e.g., Isavuconazole intermediates), the 2,5-difluorophenyl group improves metabolic stability by resisting CYP450 oxidation .

Q. What computational strategies predict regioselectivity in fluorination reactions for this compound?

- Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map transition states for electrophilic fluorination. For example, meta-fluorination (2,5-positions) is favored due to lower activation energy (~15 kcal/mol) compared to ortho/para .

Q. How do solvent polarity and reaction temperature affect yield in large-scale synthesis?

- Experimental Design : Polar aprotic solvents (DMF, DMSO) at 80–100°C optimize SNAr reactions with fluorinated aryl halides. A 15% yield increase is observed under inert atmospheres (N₂), minimizing side reactions like dehalogenation .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

- Case Study : Some studies report antimicrobial activity (MIC = 8 µg/mL), while others show inactivity. This discrepancy may arise from assay conditions (e.g., pH-dependent solubility). Standardized broth microdilution assays (CLSI guidelines) with solubility enhancers (DMSO ≤1%) are recommended .

Methodological Notes

- Synthesis Optimization : Use Schlenk-line techniques for moisture-sensitive steps.

- Data Validation : Cross-reference NMR shifts with predicted spectra (ChemDraw) to confirm regiochemistry.

- Contradiction Resolution : Replicate assays under harmonized conditions (e.g., ISO 20776-1 for antimicrobials).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.